ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 1321760-07-9
VCID: VC11973519
InChI: InChI=1S/C23H21N3O4S/c1-4-30-23(27)15-5-8-18(9-6-15)25-13-17(12-24)22-26-19(14-31-22)16-7-10-20(28-2)21(11-16)29-3/h5-11,13-14,25H,4H2,1-3H3/b17-13-
SMILES: CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol

ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

CAS No.: 1321760-07-9

Cat. No.: VC11973519

Molecular Formula: C23H21N3O4S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate - 1321760-07-9

Specification

CAS No. 1321760-07-9
Molecular Formula C23H21N3O4S
Molecular Weight 435.5 g/mol
IUPAC Name ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Standard InChI InChI=1S/C23H21N3O4S/c1-4-30-23(27)15-5-8-18(9-6-15)25-13-17(12-24)22-26-19(14-31-22)16-7-10-20(28-2)21(11-16)29-3/h5-11,13-14,25H,4H2,1-3H3/b17-13-
Standard InChI Key YJPMXWBHOAFREX-LGMDPLHJSA-N
Isomeric SMILES CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
SMILES CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC

Introduction

Synthesis and Preparation

The synthesis of thiazole derivatives typically involves the reaction of a thioamide with an α-halocarbonyl compound or the cyclization of a thioester with an amino acid. For compounds like ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, specific synthesis protocols may involve multi-step reactions starting from readily available precursors.

Biological Activities

Thiazole derivatives have been explored for various biological activities:

  • Antimicrobial Activity: Many thiazoles exhibit potent antimicrobial properties, making them candidates for antibiotic development.

  • Anti-inflammatory Activity: Some thiazoles have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

  • Anticancer Activity: Thiazoles have been investigated for their potential anticancer properties, often acting by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

Research Findings and Applications

While specific research findings on ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate are not available, related compounds have been studied extensively. For instance, compounds with similar structures have been evaluated for their potential as thrombopoietin receptor agonists, which could enhance platelet production and treat thrombocytopenia .

Compound TypeBiological ActivityPotential Applications
Thiazole DerivativesAntimicrobial, Anti-inflammatory, AnticancerPharmaceuticals, Agrochemicals
Pyrazole DerivativesTPO Receptor AgonistsTreatment of Thrombocytopenia

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